

Structure Elucidation of 2,4,6-Trimethoxybenzamide: A Multi-Technique Approach

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Compound of Interest

Compound Name:	2,4,6-Trimethoxy-benzamide
CAS No.:	160150-35-6
Cat. No.:	B065884

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Abstract

The benzamide moiety is a critical pharmacophore in medicinal chemistry, valued for its ability to mimic the guanidinium group of arginine and interact with key biological targets such as serine proteases. The structural integrity of any synthesized compound is the bedrock of reliable drug discovery and development. This guide provides a comprehensive, in-depth walkthrough for the unambiguous structure elucidation of 2,4,6-trimethoxybenzamide, a representative electron-rich benzamide. We will navigate from its logical synthesis via the classic Pinner reaction to its complete characterization using a synergistic combination of High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive method of Single-Crystal X-ray Crystallography. This document is designed not merely as a set of protocols, but as a strategic guide, explaining the causality behind each experimental choice to ensure a self-validating and scientifically rigorous outcome.

Introduction: The Significance of the Benzamidine Scaffold

Amidines are a class of organic compounds that are significantly more basic than amides, with protonation occurring on the sp^2 hybridized nitrogen.[1] Their derivatives are versatile building blocks in the synthesis of various nitrogen-containing heterocycles, including pyrimidines, which are foundational structures in numerous pharmaceuticals.[1][2] The 2,4,6-trimethoxy substitution pattern renders the aromatic ring highly electron-rich, which can influence its reactivity and binding characteristics in biological systems. Therefore, confirming the precise structure, including the connectivity of the amidine group and the substitution pattern on the phenyl ring, is of paramount importance for any subsequent research or development activities.

This guide presents a holistic workflow for confirming the molecular structure of 2,4,6-trimethoxybenzamidine, ensuring the highest degree of scientific integrity.

Strategic Synthesis: The Pinner Reaction

To elucidate the structure of a compound, one must first obtain a pure sample. The Pinner reaction, first described by Adolf Pinner in 1877, remains one of the most practical and reliable methods for synthesizing amidines from nitriles.[3][4] This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis to yield the target amidine hydrochloride.[4][5]

The logical starting material for our target is 2,4,6-trimethoxybenzonitrile.[6][7][8][9]

Experimental Protocol: Synthesis of 2,4,6-Trimethoxybenzamidine Hydrochloride

Rationale: This protocol utilizes anhydrous conditions to favor the formation of the Pinner salt and prevent premature hydrolysis to the corresponding ester.[3] Low temperature is maintained during the initial stages to control the exothermic reaction and prevent the thermal degradation of the thermodynamically unstable imidate hydrochloride intermediate.[3][4]

Materials:

- 2,4,6-Trimethoxybenzonitrile (CAS: 2571-54-2)

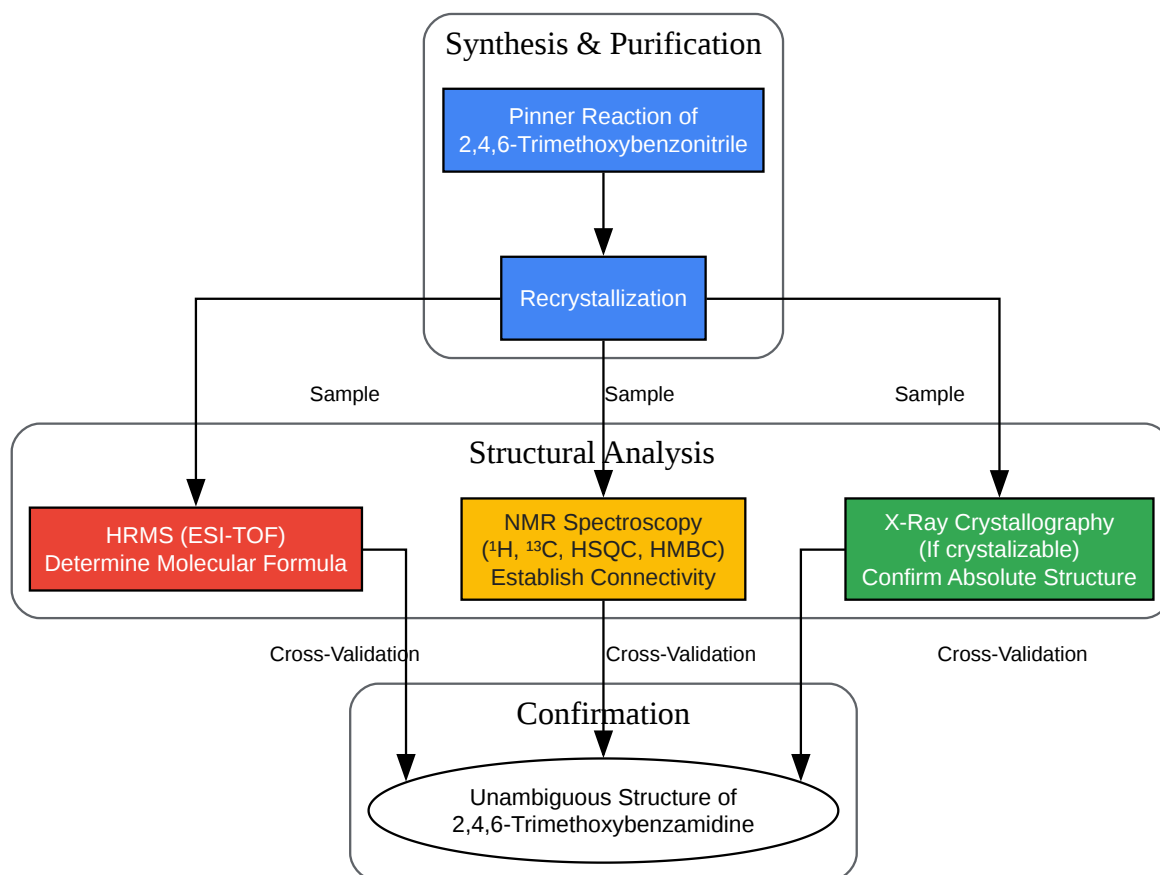
- Anhydrous Ethanol (EtOH)
- Anhydrous Diethyl Ether
- Dry Hydrogen Chloride (HCl) gas
- Anhydrous Ammonia (NH₃) gas
- Schlenk line or equivalent inert atmosphere setup
- Dry glassware

Step-by-Step Methodology:

- Pinner Salt Formation: a. Dissolve 2,4,6-trimethoxybenzotrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Bubble dry HCl gas through the stirred solution for approximately 1-2 hours. The reaction progress should be monitored for the formation of a precipitate. d. After the reaction is complete, add anhydrous diethyl ether to facilitate the complete precipitation of the ethyl 2,4,6-trimethoxybenzimidate hydrochloride (Pinner salt). e. Isolate the white crystalline Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
- Ammonolysis to Amidine Hydrochloride: a. Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol at 0°C. b. Suspend the dried Pinner salt from the previous step in a fresh portion of anhydrous ethanol at 0°C. c. Slowly add the cold ethanolic ammonia solution to the Pinner salt suspension with vigorous stirring. d. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Ammonium chloride will precipitate during the reaction. e. Filter the reaction mixture to remove the ammonium chloride precipitate. f. Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,4,6-trimethoxybenzamidine hydrochloride. g. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

The Analytical Gauntlet: A Multi-Pronged Approach to Elucidation

No single technique provides absolute proof of structure. True confidence is achieved by integrating complementary data from orthogonal analytical methods. Our strategy employs mass spectrometry for molecular formula determination, NMR for mapping the atomic connectivity, and X-ray crystallography for the definitive spatial arrangement of atoms.



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Caption: Workflow for the synthesis and structural elucidation of 2,4,6-trimethoxybenzamide.

Mass Spectrometry: Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of the

compound's elemental formula.^[10]

Experimental Protocol: HRMS Analysis

- **Sample Preparation:** Prepare a dilute solution of the synthesized 2,4,6-trimethoxybenzamidinium hydrochloride (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
- **Instrumentation:** Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
- **Data Analysis:** Identify the monoisotopic peak for the protonated molecule $[M+H]^+$. Use the instrument's software to calculate the possible elemental formulas that match the measured accurate mass within a narrow tolerance (e.g., ± 5 ppm).

Expected Results:

The molecular formula for the neutral 2,4,6-trimethoxybenzamidinium is $C_{10}H_{14}N_2O_3$. The expected HRMS data provides a direct test of our synthetic success.

Parameter	Expected Value
Molecular Formula	$C_{10}H_{14}N_2O_3$
Exact Mass (Neutral)	210.0999 Da
Ion Species	$[M+H]^+$
Calculated m/z	211.1077 Da

A measured m/z value that matches this calculated value within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution.^{[11][12]} A suite of 1D (1H , ^{13}C) and 2D (HSQC, HMBC) experiments will

be used to piece together the structure.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6 or MeOD) in a standard NMR tube. The choice of solvent is critical; DMSO- d_6 is often preferred for amidine salts as it allows for the observation of exchangeable N-H protons.
- **Data Acquisition:** Acquire ^1H , ^{13}C , HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data and Interpretation (in DMSO- d_6):

The high degree of symmetry in 2,4,6-trimethoxybenzamidinium simplifies its NMR spectra.

- ^1H NMR: We expect to see signals for the aromatic protons, the methoxy protons, and the amidinium N-H protons. The methoxy groups at positions 2 and 6 are equivalent, while the one at position 4 is unique. The two aromatic protons at positions 3 and 5 are also equivalent.
- ^{13}C NMR: The spectrum will show distinct signals for the amidinium carbon, the four unique aromatic carbons, and the two unique methoxy carbons.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons. It will definitively link the aromatic proton signal to the C3/C5 carbon signal.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Crucial expected correlations include:
 - From the aromatic H3/H5 protons to the amidinium carbon (C7).
 - From the aromatic H3/H5 protons to the quaternary aromatic carbons (C1, C2/C6, C4).
 - From the methoxy protons to their respective attached aromatic carbons (2/6-OCH₃ to C2/C6; 4-OCH₃ to C4).

Table of Predicted NMR Assignments:

Atom #	Predicted ¹³ C Shift (δ, ppm)	Predicted ¹ H Shift (δ, ppm)	Key HMBC Correlations (from ¹ H)
C1	~110-115	-	H3/H5, 2/6-OCH ₃
C2, C6	~162-165	-	H3/H5, 2/6-OCH ₃
C3, C5	~90-95	~6.2 (s, 2H)	C1, C2/C6, C4, C7
C4	~164-167	-	H3/H5, 4-OCH ₃
C7	~165-170	-	H3/H5
NH ₂	-	~8.5-9.5 (br s, 4H)*	C7
2/6-OCH ₃	~56-58	~3.8 (s, 6H)	C2, C6
4-OCH ₃	~55-57	~3.7 (s, 3H)	C4

*Note: The amidinium protons (NH₂) in the hydrochloride salt are expected to be broad and may appear as two distinct signals or a single broad resonance due to restricted rotation and exchange.

X-Ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR provides overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure by determining the precise spatial coordinates of each atom.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** The primary challenge is growing diffraction-quality single crystals. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/water).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[\[13\]](#)

- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Expected Outcome:

The resulting crystal structure would provide a 3D model of 2,4,6-trimethoxybenzamidinium hydrochloride, confirming:

- The exact connectivity of all atoms.
- The substitution pattern on the aromatic ring.
- Bond lengths and angles, confirming the C=N double bond character of the amidine group.
- The packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the amidinium protons and the chloride counter-ion.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this multi-technique workflow, a complete and self-validating structural dossier for 2,4,6-trimethoxybenzamidinium is assembled. The HRMS confirms the elemental formula, the comprehensive NMR analysis maps the intricate atomic connectivity, and X-ray crystallography provides the definitive 3D structure. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This level of rigor is essential for foundational chemical research and is a non-negotiable prerequisite for advancing compounds in a drug development pipeline.

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